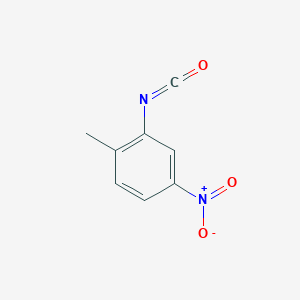

2-Methyl-5-nitrophenyl isocyanate

Description

Properties

IUPAC Name |

2-isocyanato-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFOUIMVTGBFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303473 | |

| Record name | 2-Methyl-5-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-68-6 | |

| Record name | 13471-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-5-nitrophenyl isocyanate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrophenyl isocyanate, a key chemical intermediate. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Information

This compound is an aromatic organic compound containing both a methyl, a nitro, and a highly reactive isocyanate functional group. Its chemical structure makes it a valuable building block for the synthesis of a variety of more complex molecules.

| Property | Value |

| CAS Number | 13471-68-6[1][2] |

| Molecular Formula | C₈H₆N₂O₃[1][2] |

| Molecular Weight | 178.14 g/mol [1] |

| Appearance | Solid[2] |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Methyl-5-nitrophenol (CAS: 5428-54-6)

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem[3] |

| Appearance | Solid | - |

| Melting Point | - | - |

Table 2: Spectroscopic Data for 2-Methyl-5-nitrophenol

| Spectroscopy | Data | Source |

| ¹H NMR | Available | ChemicalBook[4] |

| ¹³C NMR | Available | SpectraBase[5] |

| IR Spectrum | Available | ChemicalBook[6] |

| Mass Spectrum | Top Peak (m/z): 77 | PubChem[3] |

Table 3: Predicted Spectroscopic Data for 2-Methyl-4-nitrophenyl isocyanide (Isomer)

| Spectroscopy | Predicted Data | Source |

| IR (cm⁻¹) | ~2150-2100 (Strong, N≡C Stretch) | BenchChem[7] |

| ¹H NMR (ppm) | ~8.10 (d, 1H), ~8.05 (dd, 1H), ~7.40 (d, 1H), ~2.60 (s, 3H) | BenchChem[7] |

| ¹³C NMR (ppm) | ~165 (N≡C), ~148 (C-NO₂), ~140 (C-CH₃), ~135 (C-NC) | BenchChem[7] |

| Mass Spec. (m/z) | 162 ([M]⁺), 132 ([M-NO]⁺), 116 ([M-NO₂]⁺) | BenchChem[7] |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline (Precursor)

A common method for the synthesis of 2-methyl-5-nitroaniline is the nitration of o-toluidine.

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add o-toluidine to concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.

-

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the acid mixture dropwise to the o-toluidine solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, pour the reaction mixture onto ice and basify with a sodium hydroxide solution.

-

The resulting orange precipitate of 2-methyl-5-nitroaniline is collected by filtration and washed with water.

Synthesis of this compound

The following protocol is adapted from the synthesis of p-nitrophenyl isocyanate and can be applied to 2-methyl-5-nitroaniline. This procedure involves the use of phosgene, which is highly toxic and requires handling in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2-Methyl-5-nitroaniline

-

Dry Ethyl Acetate

-

Phosgene (or a phosgene substitute like triphosgene)

-

Dry Carbon Tetrachloride

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline in dry ethyl acetate.

-

Introduce a steady stream of phosgene gas into the solution at room temperature. The reaction is exothermic, and cooling may be necessary.

-

Continue the phosgene addition until the reaction is complete, which can be monitored by the dissolution of the initially formed hydrochloride salt.

-

After the reaction is complete, distill off the ethyl acetate.

-

The crude residue is then treated with hot, dry carbon tetrachloride to dissolve the isocyanate, leaving behind insoluble byproducts.

-

The carbon tetrachloride solution is filtered, and the solvent is partially removed by distillation.

-

Upon cooling, this compound crystallizes and can be collected by filtration.

Mandatory Visualizations

Caption: Synthesis and characterization workflow for this compound.

Caption: Generalized pathway for the synthesis of bioactive derivatives.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Methyl-5-nitroaniline(99-55-8) IR Spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Physical and spectroscopic data of 2-Methyl-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and spectroscopic data for 2-Methyl-5-nitrophenyl isocyanate (CAS Number: 13471-68-6). Due to the limited availability of experimental data for this specific compound, this guide combines established data from commercial suppliers, predicted spectroscopic values, and detailed, generalized experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a valuable resource for researchers utilizing this reagent in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1]

Core Compound Information

This compound is a reactive organic compound containing a methyl, a nitro, and an isocyanate functional group attached to a benzene ring.[2] The isocyanate group makes it a versatile intermediate for the synthesis of various derivatives, such as ureas and carbamates, through reactions with amines and alcohols, respectively.[1][3] It is classified as a solid with a purity of 99%.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13471-68-6 | [1][4] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2][4] |

| Molecular Weight | 178.14 g/mol | [1][4][5] |

| Appearance | Solid | [4] |

| Purity | 99% | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Data

Due to a scarcity of published experimental spectra for this compound, the following tables present predicted data and expected characteristic signals based on the functional groups present in the molecule.

Table 2: Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M]⁺ | 178.03729 |

| [M+H]⁺ | 179.04512 |

| [M+Na]⁺ | 201.02706 |

| [M+K]⁺ | 217.00100 |

| [M+NH₄]⁺ | 196.07166 |

| [M-H]⁻ | 177.03056 |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | N=C=O asymmetric stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Methyl C-H stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C bending |

Table 4: Predicted ¹H NMR Spectroscopy Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Aromatic H ortho to NO₂ |

| ~7.8-8.0 | dd | 1H | Aromatic H meta to NO₂ and ortho to CH₃ |

| ~7.3-7.5 | d | 1H | Aromatic H ortho to CH₃ |

| ~2.5-2.7 | s | 3H | -CH₃ |

Table 5: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~148-150 | C-NO₂ |

| ~138-142 | C-CH₃ |

| ~130-135 | C-NCO |

| ~125-130 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~128-132 | N=C=O |

| ~18-22 | -CH₃ |

Experimental Protocols

The following sections detail relevant experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of aryl isocyanates is commonly achieved by the phosgenation of the corresponding aniline. The following protocol is adapted from the synthesis of p-nitrophenyl isocyanate and is applicable for the preparation of this compound from 2-methyl-5-nitroaniline.[6]

Materials:

-

2-Methyl-5-nitroaniline

-

Dry ethyl acetate

-

Phosgene (COCl₂)

-

Dry carbon tetrachloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, saturate 500 mL of dry ethyl acetate with phosgene at room temperature in a 5-L flask.

-

Slowly add a solution of 1.09 moles of 2-methyl-5-nitroaniline in 1.5 L of dry ethyl acetate to the phosgene solution over 3-4 hours. The rate of addition should be controlled to allow the initially formed hydrochloride precipitate to dissolve.

-

Continue to pass phosgene through the solution for an additional 3 hours after the aniline solution has been added.

-

Allow the reaction mixture to stand overnight, then pass nitrogen gas through the solution to remove excess phosgene.

-

Distill the ethyl acetate from the reaction mixture.

-

Treat the brown residue with 800 mL of hot, dry carbon tetrachloride and filter to remove any insoluble disubstituted urea.

-

Distill approximately two-thirds of the carbon tetrachloride.

-

Cool the remaining solution to induce crystallization of this compound.

-

Filter the crystals quickly to minimize exposure to atmospheric moisture.

-

A second crop of crystals can be obtained by concentrating the mother liquor.

Spectroscopic Characterization

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy [7]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

-

Place the powder in a pellet die and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2-methyl-5-nitroaniline to this compound.

Caption: Synthesis workflow for this compound.

Structural Confirmation Logic

The diagram below outlines the logical workflow for confirming the structure of this compound using various spectroscopic techniques.

Caption: Logic for structural confirmation using spectroscopy.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 13471-68-6|2-Methyl-5-nitrophenylisocyanate|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 2-Methyl-5-nitrophenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrophenyl isocyanate is an aromatic isocyanate of significant interest in synthetic chemistry, particularly in the fields of agrochemicals and pharmaceuticals.[1] Its utility stems from the highly electrophilic nature of the isocyanate functional group (-N=C=O), which readily reacts with a variety of nucleophiles. This reactivity allows for the facile formation of stable urea and urethane (carbamate) derivatives, which are prominent structural motifs in numerous biologically active molecules.[1]

The reactivity of the isocyanate group in this compound is modulated by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO2) at the meta-position is a strong electron-withdrawing group, which significantly increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, the methyl group (-CH3) at the ortho-position is an electron-donating group, which may slightly attenuate this effect but also influences the regioselectivity of the reactions. Understanding this reactivity profile is crucial for the strategic design and synthesis of novel compounds in drug discovery and development.

Reactivity with Nucleophiles

The carbon atom of the isocyanate group in this compound is highly susceptible to nucleophilic attack. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water.

Reaction with Amines to Form Ureas

Primary and secondary amines react rapidly with this compound to form substituted ureas. This reaction is typically exothermic and proceeds without the need for a catalyst. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea linkage.

General Reaction Scheme:

Reaction with Alcohols to Form Urethanes (Carbamates)

Alcohols react with this compound to yield urethanes, also known as carbamates. This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate. The mechanism involves the nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by proton transfer.

General Reaction Scheme:

Reaction with Water (Hydrolysis)

This compound is sensitive to moisture and reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid derivative, which then decomposes to produce 2-methyl-5-nitroaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. Due to this reactivity, reactions involving this compound are typically carried out under anhydrous conditions.

Reaction Scheme:

-

O=C=N-Ar + H₂O → [HO-C(=O)-NH-Ar] (Unstable carbamic acid)

-

[HO-C(=O)-NH-Ar] → H₂N-Ar + CO₂ (2-Methyl-5-nitroaniline)

-

H₂N-Ar + O=C=N-Ar → Ar-NH-C(=O)-NH-Ar (Symmetrical urea)

Quantitative Data

Specific kinetic data and reaction yields for the reactions of this compound with a wide range of nucleophiles are not extensively reported in the available literature. However, the synthesis of various urea and urethane derivatives from this isocyanate has been described, often with high yields. The following table provides illustrative examples of yields for analogous reactions, which can be considered indicative of the expected outcomes for reactions with this compound under optimized conditions.

| Nucleophile | Product Type | Analogous Reactant | Yield (%) | Reference |

| Primary Aromatic Amine | Urea | 3-Acetyl Pyridine derivative | 82.2 | [2] |

| Primary Aliphatic Amine | Urea | Alkyl Azide (via in situ isocyanate formation) | High | [3] |

| Alcohol (Ethanol) | Urethane | This compound | Not Specified | [4][5] |

| Various Amines | Urea | 4-Nitrophenyl isocyanate | High | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a urea and a urethane derivative of this compound. These are adapted from general procedures for isocyanate reactions.

Synthesis of N-(2-Methyl-5-nitrophenyl)-N'-phenylurea

Materials:

-

This compound

-

Aniline

-

Anhydrous acetone

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

In a clean, dry reaction flask, dissolve aniline (1.0 equivalent) in anhydrous acetone.

-

To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the product by filtration and wash with a small amount of cold acetone.

-

Dry the product in a vacuum oven at 60-65 °C for 2 hours.

Characterization:

-

¹H NMR: To confirm the presence of aromatic and N-H protons.

-

¹³C NMR: To identify the carbonyl carbon of the urea and the aromatic carbons.

-

FT-IR: To detect the characteristic C=O stretching vibration of the urea (around 1640-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight of the product.

Synthesis of Ethyl N-(2-methyl-5-nitrophenyl)carbamate

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous toluene

-

Triethylamine (catalyst)

-

Stirring apparatus

-

Reaction flask with reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

Set up a reaction flask with a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous ethanol (1.2 equivalents) and anhydrous toluene.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

-

Heat the solution to 60 °C with stirring.

-

Slowly add this compound (1.0 equivalent) to the heated solution.

-

Maintain the reaction at 60 °C and monitor its progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization:

-

¹H NMR: To identify the protons of the ethyl group, the aromatic ring, and the N-H proton.

-

¹³C NMR: To detect the carbonyl carbon of the urethane and the carbons of the ethyl and aromatic groups.

-

FT-IR: To observe the C=O stretching of the urethane (around 1680-1720 cm⁻¹) and the N-H stretching (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, the biological activity of nitroaromatic compounds is an active area of research. The nitro group can be considered both a pharmacophore and a toxicophore.[7]

The biological activity of nitro-containing compounds often involves the metabolic reduction of the nitro group by nitroreductase enzymes present in cells.[8] This reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic or mutagenic effects.[8][9] This mechanism is exploited in the design of some antimicrobial and anticancer drugs.[7] The precursor to the isocyanate, 2-methyl-5-nitroaniline, is a known metabolite of 2,4-dinitrotoluene and has shown positive results in genetic toxicity assays.[3][9]

The isocyanate group itself is highly reactive towards biological nucleophiles, such as the amine groups in proteins and DNA bases. This reactivity is the basis for the toxicity of many isocyanates. The formation of urea and carbamate adducts with biological macromolecules can disrupt their function and trigger cellular stress responses.

Due to the high reactivity of the isocyanate group, it is likely that this compound would exert its biological effects through direct covalent modification of biomolecules rather than through specific receptor-mediated signaling pathways. The resulting adducts could potentially trigger various cellular responses, including apoptosis, inflammation, or DNA damage repair pathways, depending on the cellular context and the extent of exposure. Further research is needed to elucidate the specific biological targets and downstream signaling events associated with this compound.

Visualizations

Caption: General mechanism of nucleophilic attack on this compound.

Caption: Experimental workflow for the synthesis of a urea derivative.

Caption: Experimental workflow for the synthesis of a urethane derivative.

References

- 1. This compound [myskinrecipes.com]

- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 4. 16648-52-5|Ethyl (2-methyl-5-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 5. ethyl N-(2-methyl-5-nitrophenyl)carbamate | CAS: 16648-52-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Proper Handling and Storage of 2-Methyl-5-nitrophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper handling, storage, and disposal procedures for 2-Methyl-5-nitrophenyl isocyanate (CAS RN: 13471-68-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications. This chemical is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals, primarily through the formation of urea and carbamate derivatives.[1] However, it is toxic and moisture-sensitive, necessitating cautious handling.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for risk assessment and the implementation of appropriate safety controls.

| Property | Value | Reference |

| CAS Number | 13471-68-6 | [2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [2][3] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| Storage Temperature | 2-8°C |

Hazard Summary: this compound is classified as an acute toxicant, a skin and eye irritant, and a respiratory sensitizer. Inhalation may provoke allergic reactions or asthma-like symptoms.

Safe Handling Procedures

Due to its hazardous nature, all handling of this compound must be conducted within a certified chemical fume hood. Engineering controls, such as proper ventilation, are the primary means of exposure prevention.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary. For weighing and transferring solids, a dust mask (e.g., N95) may be sufficient, while handling solutions may require a respirator with organic vapor cartridges.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended. It is good practice to double-glove and to inspect gloves for any signs of degradation or contamination before and during use.

-

Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, should be worn. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.

Storage and Disposal

Storage: this compound should be stored in a cool, dry, and well-ventilated area, refrigerated at 2-8°C. It is crucial to protect it from moisture, as it can react with water to form inert polyureas, generating carbon dioxide gas which can lead to container pressurization. Store in the original, tightly sealed container.

Disposal: Do not dispose of this compound down the drain or as regular solid waste. All waste containing this compound, including contaminated consumables (e.g., weighing boats, gloves, paper towels), must be collected in a designated and clearly labeled hazardous waste container. The final disposal of hazardous waste must be conducted through the institution's environmental health and safety office, in strict accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, the area should be evacuated, and access restricted. Ensure adequate ventilation. Do not use water directly on the spill, as this can cause a violent reaction.

Spill Cleanup Protocol:

-

Containment: Dike the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.

-

Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

-

Collection: Carefully scoop the contaminated absorbent material into an open-top, labeled waste container. Do not seal the container , as the ongoing reaction with ambient moisture can generate CO₂ and lead to container pressurization and rupture.

-

Surface Decontamination: Apply a decontamination solution to the spill area. A common formulation consists of 3-8% concentrated ammonia and 0.2% liquid detergent in water. Let the solution sit for at least 15 minutes.

-

Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.

Experimental Protocol: Synthesis of an N-Substituted Urea

The high reactivity of the isocyanate group makes this compound a valuable reagent for the synthesis of urea derivatives through reaction with primary or secondary amines.

General Procedure for the Synthesis of N-(substituted)-N'-(2-methyl-5-nitrophenyl)urea:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for handling and the general reactivity of this compound.

References

A Technical Guide to the Solubility of 2-Methyl-5-nitrophenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-nitrophenyl isocyanate (CAS 13471-68-6), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a summary of qualitative solubility information inferred from available data on analogous compounds, a detailed experimental protocol for the isothermal equilibrium method of solubility determination, and a visual workflow to guide the experimental process. This guide is intended to be an essential resource for optimizing reaction conditions, selecting appropriate solvents for purification, and developing formulations involving this compound.

Introduction

This compound is a reactive organic compound characterized by the presence of an isocyanate functional group, a methyl group, and a nitro group attached to a benzene ring.[2][3] The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, making this compound a versatile building block in organic synthesis.[1][4] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] An understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation.

Solubility Profile

Qualitative Solubility Data Summary

The following table summarizes the likely solubility of this compound in various organic solvents based on data for analogous compounds. It is important to note that this information is qualitative and should be confirmed by experimental measurement for any specific application.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale / Notes |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | A patent for a related synthesis mentions dissolving 2-methyl-5-nitrophenyl-isocyanate in anhydrous DMF. Isocyanates are often soluble in DMF. |

| Acetonitrile | Likely Soluble | Nitrophenols and other polar organic compounds often exhibit good solubility in acetonitrile.[6] | |

| Acetone | Likely Soluble | Acetone is a versatile solvent for a wide range of organic compounds, including nitrophenols.[6] | |

| Aromatic | Toluene | Likely Soluble | A related compound, 4-Nitrophenyl Isocyanate, is reported to be soluble in toluene.[7] |

| Benzene | Likely Soluble | 4-Nitrophenyl Isocyanate is also reported to be soluble in benzene.[7] | |

| Ethers | Diethyl Ether | Likely Soluble | Nitrophenols are often soluble in diethyl ether, though it is a nonpolar solvent.[6] |

| Alcohols | Ethanol | Likely Soluble (with reaction) | Isocyanates react with alcohols to form urethanes. While it may dissolve, it will not be stable in the solvent over time.[4] |

| Methanol | Likely Soluble (with reaction) | Similar to ethanol, methanol will react with the isocyanate group.[4] | |

| Halogenated | Dichloromethane | Likely Soluble | A common solvent for organic synthesis that can dissolve a wide range of compounds. |

| Non-polar | Hexane | Likely Sparingly Soluble to Insoluble | The polarity of the nitro and isocyanate groups suggests low solubility in non-polar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | Safety Data Sheets consistently report insolubility in water. Isocyanates also react with water.[5] |

Experimental Protocol for Solubility Determination

The recommended method for accurately determining the solubility of this compound in an organic solvent is the isothermal equilibrium method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of the Slurry: Add an excess amount of this compound to a pre-weighed vial. Record the exact mass of the compound added.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. Record the mass of the solution transferred.

-

Quantification: Dilute the collected sample to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standards of known concentration.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Safety Precautions

-

Isocyanates are toxic and can cause respiratory sensitization.[8] All work should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Handle organic solvents with care, considering their flammability and toxicity.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the isothermal equilibrium method described above.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aboundchem.com [aboundchem.com]

- 7. Phosgene - Wikipedia [en.wikipedia.org]

- 8. CAS 409082-11-7 | 2-(2-Methyl-5-nitrophenyl)acetonitrile - Synblock [synblock.com]

Methodological & Application

Application Notes and Protocols for Polyurethane Synthesis Using 2-Methyl-5-nitrophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of polyurethanes utilizing 2-Methyl-5-nitrophenyl isocyanate. Due to the limited availability of specific experimental data for this particular isocyanate in the surveyed literature, the following protocols and data are presented as representative examples based on the well-established principles of polyurethane chemistry with analogous aromatic isocyanates. These guidelines are intended to serve as a starting point for researchers to develop specific procedures for their applications.

Introduction

Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages in their molecular backbone. They are synthesized through the reaction of an isocyanate with a polyol. The properties of the resulting polyurethane can be tailored by varying the chemical structure of the isocyanate and the polyol.

This compound is an aromatic isocyanate. The presence of the aromatic ring is expected to impart rigidity, thermal stability, and chemical resistance to the resulting polyurethane. The methyl and nitro group substituents on the phenyl ring will also influence the reactivity of the isocyanate group and the final properties of the polymer. Aromatic isocyanates are known to be more reactive than their aliphatic counterparts.

Applications

While specific applications for polyurethanes derived from this compound are not extensively documented, based on the properties of similar aromatic isocyanate-based polyurethanes, potential applications include:

-

Specialty Coatings: Offering high thermal and chemical resistance for demanding environments.

-

Adhesives: Providing strong bonding to a variety of substrates.

-

Elastomers: For applications requiring good mechanical strength and durability.

-

Drug Delivery Matrices: The specific functional groups may be leveraged for controlled release applications, although this requires further investigation.

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-step and the two-step (prepolymer) methods. The two-step method often allows for better control over the polymer structure and properties.

Materials and Equipment

-

Isocyanate: this compound

-

Polyol: Poly(ethylene glycol) (PEG), Poly(tetrahydrofuran) (PTHF), or other suitable polyol

-

Chain Extender (for two-step method): 1,4-Butanediol (BDO) or other short-chain diol

-

Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst

-

Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or other aprotic polar solvent

-

Equipment: Reaction vessel with mechanical stirrer, heating mantle, nitrogen inlet, condenser, and dropping funnel.

Two-Step (Prepolymer) Synthesis Protocol

This protocol describes the synthesis of a polyurethane from this compound and a polyether polyol (e.g., PTHF) with a chain extender (e.g., 1,4-Butanediol).

Step 1: Prepolymer Formation

-

A reaction vessel is charged with the desired amount of polyol and heated to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring.

-

This compound is added dropwise to the reactor. The molar ratio of NCO to OH groups is typically kept at or above 2:1 to ensure the prepolymer is isocyanate-terminated.

-

A catalytic amount of DBTDL (e.g., 0.01-0.1% by weight of the total reactants) can be added to accelerate the reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 1-3 hours) until the isocyanate content reaches the theoretical value, which can be monitored by titration.

Step 2: Chain Extension

-

The isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-70 °C).

-

The chain extender (e.g., 1,4-Butanediol) is added dropwise to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups.

-

After the addition is complete, the mixture is stirred for an additional period (e.g., 1-2 hours) to complete the polymerization.

-

The resulting polyurethane can be cast into a mold and cured at an elevated temperature (e.g., 80-110 °C) for several hours to obtain the final solid polymer.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for the synthesis of polyurethanes using this compound, based on typical formulations for aromatic isocyanates.

Table 1: Reactant Formulations for Polyurethane Synthesis

| Formulation ID | This compound (mol) | Polyol (PTHF, Mn=1000 g/mol ) (mol) | 1,4-Butanediol (mol) | NCO/OH Ratio (Prepolymer) | NCO/OH Ratio (Overall) |

| PU-A | 0.2 | 0.1 | 0.1 | 2.0 | 1.0 |

| PU-B | 0.3 | 0.1 | 0.2 | 3.0 | 1.0 |

| PU-C | 0.25 | 0.1 | 0.15 | 2.5 | 1.0 |

Table 2: Expected Properties of Synthesized Polyurethanes

| Formulation ID | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PU-A | 45 | 25 | 450 |

| PU-B | 60 | 35 | 300 |

| PU-C | 52 | 30 | 380 |

Note: These values are illustrative and will depend on the specific reaction conditions and the molecular weight and type of polyol used.

Visualizations

Polyurethane Synthesis Workflow

Caption: Workflow for the two-step synthesis of polyurethane.

Chemical Reaction Pathway

Caption: General chemical reaction for two-step polyurethane synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Alcohols Following Derivatization with 2-Methyl-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of alcohols, particularly those lacking a strong native chromophore, presents a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely accessible technique, but its application to such analytes requires a pre-column derivatization step. This application note provides a detailed protocol for the derivatization of alcohols with 2-Methyl-5-nitrophenyl isocyanate to yield highly UV-active carbamate derivatives, enabling sensitive and reliable quantification by reverse-phase HPLC.

The derivatizing agent, this compound, reacts with the hydroxyl group of alcohols to form a stable N-(2-methyl-5-nitrophenyl)carbamate. The incorporated nitrophenyl moiety serves as a strong chromophore, significantly enhancing the molar absorptivity of the analyte and allowing for detection at low concentrations. This method is applicable to a wide range of primary and secondary alcohols and is particularly useful in pharmaceutical analysis, quality control, and metabolic studies.

Principle of the Method

The protocol is based on a two-step process:

-

Derivatization: The alcohol analyte is reacted with this compound in an aprotic solvent. The reaction, which is a nucleophilic addition of the alcohol's hydroxyl group to the isocyanate group, is typically facilitated by a tertiary amine catalyst, such as triethylamine or pyridine, and gentle heating to ensure complete reaction. The resulting product is a stable carbamate derivative.

-

HPLC Analysis: The derivatized sample is then injected into a reverse-phase HPLC system. The carbamate derivative is separated from the excess derivatizing reagent and other matrix components on a C18 column using a gradient elution of acetonitrile and water. The eluting derivative is detected by a UV detector at a wavelength corresponding to the maximum absorbance of the 2-methyl-5-nitrophenyl chromophore. Quantification is achieved by comparing the peak area of the analyte derivative to that of a known standard.

Materials and Reagents

-

This compound (derivatizing agent)

-

Alcohol standard(s) and samples

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

Triethylamine (TEA) or Pyridine (catalyst)

-

Formic acid or Phosphoric acid (mobile phase modifier)

-

Methanol (for sample workup, if necessary)

-

Nitrogen gas for solvent evaporation

-

Volumetric flasks and pipettes

-

Autosampler vials with inserts

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Reagents

-

Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of dry acetonitrile. This solution should be prepared fresh daily and protected from moisture.

-

Catalyst Solution (10% v/v): Prepare a 10% (v/v) solution of triethylamine or pyridine in dry acetonitrile.

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the alcohol standard in 10 mL of dry acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The preparation of the sample will depend on the matrix. For liquid samples, a direct dilution with acetonitrile may be sufficient. For solid samples, an extraction step may be necessary. The final sample should be dissolved in dry acetonitrile.

Derivatization Protocol

-

Pipette 100 µL of the standard or sample solution into a clean, dry autosampler vial.

-

Add 100 µL of the derivatizing reagent solution (10 mg/mL in acetonitrile).

-

Add 20 µL of the catalyst solution (10% TEA or pyridine in acetonitrile).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60 °C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the sample is ready for HPLC analysis. If necessary, the reaction can be quenched by adding a small amount of methanol. For samples with high concentrations of excess reagent, a solvent evaporation and reconstitution step may be required.

HPLC Analysis Protocol

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 30 °C.

-

Mobile Phase: Gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Injection Volume: 10 µL.

-

Detection: UV detector set at a wavelength of 254 nm (Note: The optimal wavelength should be determined by obtaining a UV spectrum of the derivatized standard).

Data Presentation

Table 1: HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 2: Illustrative Performance Characteristics (to be determined experimentally)

| Parameter | Result |

| Retention Time (e.g., for derivatized methanol) | ~12.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Visualizations

Application Notes & Protocols: 2-Methyl-5-nitrophenyl isocyanate for Amine Quantification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Methyl-5-nitrophenyl isocyanate as a pre-column derivatization reagent for the quantitative analysis of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

The accurate quantification of amines is critical in various fields, including pharmaceutical development, environmental analysis, and food chemistry. Many aliphatic amines lack a significant chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with a suitable reagent that introduces a chromophoric tag is a common strategy to enhance their detectability.

This compound is an effective derivatizing agent for primary and secondary amines. The isocyanate group reacts readily with the amine functional group to form a stable urea derivative. The nitrophenyl moiety of the reagent provides a strong chromophore, allowing for sensitive detection of the derivatized amines at wavelengths around 254 nm. This method offers a reliable and reproducible approach for the quantification of a wide range of amines. Primary and secondary amines react with isocyanates to form substituted ureas[1]. The reactivity of the isocyanate group is generally higher with primary amines compared to secondary amines[2].

Principle of the Method

The fundamental principle of this method involves a two-step process:

-

Derivatization: The target amine analyte is reacted with this compound in an aprotic solvent. The reaction results in the formation of a stable, UV-active urea derivative.

-

HPLC Analysis: The resulting derivative is then separated from the excess reagent and other sample components by reverse-phase HPLC and quantified using a UV detector.

The concentration of the amine in the original sample is determined by comparing the peak area of the derivative to a calibration curve prepared from known concentrations of the amine standard.

Reaction Scheme

Caption: Derivatization reaction of an amine with this compound.

Experimental Protocols

Materials and Reagents

-

This compound (CAS 13471-68-6)[3]

-

Amine standards (e.g., butylamine, diethylamine)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Anhydrous sodium sulfate

-

0.45 µm syringe filters

Protocol 1: Derivatization of Amine Standards

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

-

Prepare 1 mg/mL stock solutions of the amine standards in anhydrous acetonitrile.

-

-

Derivatization Procedure:

-

In a clean, dry vial, add 100 µL of the amine standard stock solution.

-

Add 200 µL of the this compound stock solution. This represents a molar excess of the derivatizing reagent.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of a quenching reagent (e.g., 1 mg/mL butylamine in acetonitrile) to react with the excess this compound. Vortex and let it stand for 10 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Protocol 2: Sample Preparation and Derivatization

-

Sample Extraction (if applicable):

-

For solid samples, extract the amines using a suitable solvent (e.g., methanol, acetonitrile).

-

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the amines and remove interfering matrix components.

-

-

Derivatization of Sample:

-

Take a known volume or weight of the sample extract and evaporate it to dryness.

-

Reconstitute the residue in a known volume of anhydrous acetonitrile.

-

Follow the derivatization procedure as described in Protocol 1, starting from step 2.

-

Protocol 3: HPLC Analysis

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is typically used. The exact gradient will depend on the specific amines being analyzed and should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

Workflow Diagram

Caption: General workflow for amine quantification using this compound.

Data Presentation

The following tables provide representative data for the quantification of two model amines, butylamine (a primary amine) and diethylamine (a secondary amine), using the described method.

Table 1: HPLC Retention Times and Linearity

| Amine | Retention Time (min) | Linear Range (µg/mL) | R² |

| Butylamine Derivative | 8.2 | 1 - 100 | 0.9992 |

| Diethylamine Derivative | 9.5 | 1 - 100 | 0.9989 |

Table 2: Method Validation Parameters

| Parameter | Butylamine | Diethylamine |

| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.8 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 2.4 |

| Recovery (%) | 98.5 ± 2.1 | 96.2 ± 3.5 |

| Precision (RSD, %) | 1.8 | 2.5 |

Disclaimer: The data presented in these tables are for illustrative purposes and represent typical performance. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Logical Relationship Diagram

Caption: Decision-making process for employing this analytical method.

Conclusion

The use of this compound as a derivatizing reagent provides a robust and sensitive method for the quantification of primary and secondary amines. The straightforward derivatization protocol, coupled with standard reverse-phase HPLC-UV analysis, makes this approach accessible to most analytical laboratories. The strong chromophore introduced by the reagent ensures low detection limits, making it suitable for a wide range of applications in research and industry. Proper method validation is crucial for ensuring accurate and reliable results, especially when dealing with complex sample matrices.

References

Application Notes and Protocols: A Step-by-Step Guide to the Ugi Four-Component Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reactions (MCRs), enabling the efficient one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] Renowned for its high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of complex molecules, the U-4CR is a pivotal tool in medicinal chemistry and drug discovery.[3][4] These application notes provide a detailed, step-by-step protocol for conducting the Ugi reaction, with a focus on reaction conditions, optimization, and work-up procedures.

Note on Terminology: The classic Ugi reaction utilizes an isocyanide (R-N≡C) as a key reactant. This should not be confused with an isocyanate (R-N=C=O), which possesses different reactivity. While isocyanate-based MCRs exist, they represent variations from the canonical Ugi reaction mechanism.[5]

Reaction Mechanism and Workflow

The Ugi reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[1][2] The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, forming an intermediate α-adduct. This adduct undergoes the final, irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[2][3][6]

Caption: A simplified diagram of the Ugi reaction mechanism.

Experimental Protocols

This section provides a general, step-by-step protocol for performing the Ugi four-component reaction in a laboratory setting.

Safety Precautions:

-

Isocyanides: Many isocyanides are volatile, possess extremely unpleasant odors, and are potentially toxic. Always handle isocyanides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Other Reagents: Aldehydes, amines, and acids may be toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each specific reagent before use.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Materials and Reagents:

-

Aldehyde (e.g., benzaldehyde)

-

Primary amine (e.g., aniline)

-

Carboxylic acid (e.g., acetic acid)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Anhydrous solvent (e.g., methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

-

TLC plates and developing chamber

General Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.).

-

Solvent Addition: Dissolve the components in a suitable polar solvent, typically methanol (MeOH), to a concentration of 0.5 M to 2.0 M.[1] Higher concentrations often lead to better yields.[1]

-

Imine Formation (Optional Pre-mixing): Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the imine intermediate.[8]

-

Isocyanide Addition: Slowly add the isocyanide (1.0 eq.) to the stirring mixture at room temperature. The Ugi reaction is often exothermic and typically proceeds to completion within minutes to a few hours after the isocyanide is added.[1]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[8][10]

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[10]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-acylamino amide.[9][10]

Caption: A general experimental workflow for the Ugi reaction.

Data Presentation: Reaction Optimization

The efficiency of the Ugi reaction is influenced by several factors, including solvent choice, reactant concentration, and temperature. The following tables summarize key optimization parameters.

Table 1: Effect of Solvent on Ugi Reaction Yield

The Ugi reaction is typically favored in polar, protic solvents that facilitate imine formation and stabilize the polar intermediates.[11][12][13]

| Solvent | Polarity Type | Typical Yield | Notes |

| Methanol (MeOH) | Polar, Protic | High | The most common and effective solvent for Ugi reactions.[11][12] |

| Ethanol (EtOH) | Polar, Protic | Good-High | Also used successfully.[1] |

| 2,2,2-Trifluoroethanol (TFE) | Polar, Protic | Very High | Can be superior to methanol in some cases, promoting faster reactions.[11] |

| Water | Polar, Protic | Moderate-Good | Can be used, sometimes leading to different reaction pathways or products.[12] |

| Dichloromethane (DCM) | Aprotic | Variable | Often used as a co-solvent, especially in solid-phase synthesis.[4] |

| Tetrahydrofuran (THF) | Aprotic | Low-Variable | Generally disfavored as it can promote the competing Passerini reaction.[11] |

Table 2: Effect of Reactant Concentration and Stoichiometry

| Parameter | Condition | Outcome | Rationale |

| Concentration | High (0.5 M - 2.0 M) | Higher Yield | Favors the multi-component assembly and increases reaction rate.[1][14] |

| Concentration | Low (< 0.2 M) | Lower Yield | May lead to incomplete reactions or favor side reactions.[14] |

| Stoichiometry | Equimolar (1:1:1:1) | Good Yield | Standard condition for most Ugi reactions. |

| Stoichiometry | Slight excess of imine components | Increased Yield | A slight excess (e.g., 1.2 eq.) of the pre-formed imine can drive the reaction to completion.[14] |

Table 3: General Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield / No Reaction | Sub-optimal solvent; low concentration; unreactive starting materials. | Switch to a more polar, protic solvent like MeOH or TFE.[11] Increase reactant concentration to >0.5 M.[14] |

| Passerini Product as Side-Product | Reaction conditions favor the nonpolar Passerini mechanism. | Use a highly polar, protic solvent (MeOH) to favor the polar Ugi pathway.[11] |

| Sluggish Reaction | Poor solubility of starting materials. | Use a co-solvent system (e.g., DCM/MeOH) to improve solubility.[4][11] Consider gentle heating (40-50 °C), especially for solid-phase reactions.[4] |

References

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]

- 7. baranlab.org [baranlab.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 13. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates

Introduction

The synthesis of agrochemical intermediates is a cornerstone of modern agriculture, providing the essential building blocks for a wide array of pesticides, herbicides, and fungicides.[1][2][3] These intermediates are chemical compounds that undergo further reactions to produce the final active ingredients.[1][3] The precision and purity of these intermediates are critical, as they directly influence the efficacy, safety, and environmental impact of the end-use agricultural products.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical intermediates, with a focus on pyrazole and pyridine derivatives, as well as advancements in asymmetric catalysis for chiral agrochemicals.

Core Concepts in Agrochemical Intermediate Synthesis

The development of novel agrochemical formulations with enhanced efficacy and safety profiles relies heavily on innovations in intermediate chemistry.[1] Modern synthetic strategies often incorporate principles of green chemistry to reduce environmental impact, utilizing renewable feedstocks, biocatalysis, and energy-efficient processes.[1][6][7][8] Key synthesis capabilities in the agrochemical industry include chlorination, phosgenation, acylation, and esterification, performed through both batch and continuous flow processes.[4][5]

A logical workflow for the discovery and development of new agrochemical candidates is presented below.

I. Synthesis of Pyrazole-Based Intermediates

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, appearing in numerous successful commercial products due to its versatile biological activity.[9] Pyrazole derivatives are key components in a variety of herbicides, fungicides, and insecticides.[9][10][11]

Application Note: Knorr-Type Pyrazole Synthesis

A classic and reliable method for synthesizing the pyrazole core is the Knorr-type synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] This method is fundamental for producing 1,3,5-substituted pyrazoles, which are common intermediates.

Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole

This protocol describes a general procedure for the Knorr-type synthesis of a 1,3,5-substituted pyrazole intermediate.[9]

Materials:

-

1,3-Diketone (1.0 eq)

-

Substituted hydrazine (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[9]

| Parameter | Value/Condition | Source |

| Reactant Ratio | 1:1 (Diketone:Hydrazine) | [9] |

| Catalyst | Glacial Acetic Acid | [9] |

| Solvent | Ethanol | [9] |

| Temperature | Reflux | [9] |

II. Synthesis of Pyridine-Based Intermediates

Pyridine derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[12] Trifluoromethylpyridines (TFMP), in particular, are important active fragments in many modern pesticides.[13] The synthesis of these intermediates often involves building the pyridine ring from a trifluoromethyl-containing precursor or through a chlorine/fluorine exchange reaction.[13]

Application Note: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

2,5-CTF is a key intermediate for several agrochemicals.[13] A common industrial method for its synthesis is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst.[13] This one-step reaction offers a high yield of the desired product.

Experimental Protocol: Vapor-Phase Synthesis of 2,3,5-DCTF (A Key TFMP Intermediate)

This protocol outlines a stepwise vapor-phase synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand agrochemical intermediate.[13]

Materials:

-

3-Picoline

-

Chlorine gas (Cl₂)

-

Hydrogen fluoride (HF)

-

Vapor-phase reactor

-

Transition metal-based catalyst (e.g., iron fluoride)

Procedure:

-

Vapor-Phase Chlorination: 3-picoline is subjected to vapor-phase chlorination to produce 3-(trichloromethyl)pyridine.

-

Fluorination: The resulting 3-(trichloromethyl)pyridine undergoes fluorination with hydrogen fluoride (HF) to yield 3-(trifluoromethyl)pyridine.

-

Photochlorination: The 3-(trifluoromethyl)pyridine is then photochlorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[13]

| Parameter | Value/Condition | Source |

| Starting Material | 3-Picoline | [13] |

| Key Intermediate | 3-(Trichloromethyl)pyridine | [13] |

| Reaction Type | Vapor-Phase Halogenation | [13] |

| Temperature | >300°C | [13] |

III. Asymmetric Catalysis in the Synthesis of Chiral Agrochemicals

Many commercial pesticides are chiral, but are often sold as racemic mixtures.[14][15] However, different enantiomers can have significantly different biological activities and toxicities.[15][16] Asymmetric catalysis provides an efficient route to produce single-enantiomer agrochemicals, which can be more potent, less toxic to non-target organisms, and have a reduced environmental footprint.[14][15][17][18]

Application Note: Enantioselective Synthesis of (S)-Metolachlor

(S)-Metolachlor is a widely used chiral herbicide that is produced industrially via asymmetric catalytic hydrogenation.[10] This process represents a landmark application of asymmetric catalysis in the agrochemical industry. The key step is the hydrogenation of an imine precursor using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor Synthesis

This protocol outlines the key steps for the asymmetric hydrogenation of the 2-methyl-6-ethylaniline (MEA)-imine substrate to produce (S)-Metolachlor.[19]

Materials:

-

MEA-imine substrate

-

Anhydrous solvent

-

Chiral catalyst (e.g., Iridium complex with a chiral ligand)

-

Acidic additive (e.g., sulfuric acid)

-

High-pressure autoclave

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

In an inert atmosphere (e.g., inside a glovebox), charge a high-pressure autoclave with the MEA-imine substrate and the solvent.

-

Add a catalytic amount of the chiral catalyst and the acidic additive.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 80 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

-

Maintain the reaction under these conditions until the hydrogenation is complete, monitoring as necessary.

-

After cooling and depressurizing the reactor, the product is worked up and purified to yield enantiomerically enriched (S)-Metolachlor.[19]

| Parameter | Value/Condition | Source |

| Substrate | MEA-imine | [19] |

| Catalyst | Chiral Iridium Complex | [19] |

| Hydrogen Pressure | 80 bar | [19] |

| Temperature | 50°C | [19] |

| Product | (S)-Metolachlor | [10][19] |

References

- 1. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]

- 2. umbrex.com [umbrex.com]

- 3. echemi.com [echemi.com]

- 4. Agrochemicals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]

- 5. Agrochemicals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]

- 6. azocleantech.com [azocleantech.com]

- 7. ficci.in [ficci.in]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. esports.bluefield.edu - Advanced Chiral Synthesis Of Agrochemicals [esports.bluefield.edu]

- 17. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

Analytical Methods for Detecting Isocyanates in Complex Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of isocyanates in various complex matrices. Isocyanates are highly reactive compounds used in the production of polyurethanes, and their detection is crucial for environmental monitoring, occupational safety, and quality control in various industries. The following sections detail established methods, including sample preparation, derivatization, and analysis by chromatography and mass spectrometry.

Introduction to Isocyanate Analysis